molecular formula C8H14ClNO2 B1481319 2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one CAS No. 2090574-53-9

2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one

Cat. No. B1481319
CAS RN: 2090574-53-9
M. Wt: 191.65 g/mol
InChI Key: MXTRIOIIECGXDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one, also known as chloromethylpyrrolidine (CMP), is an organic compound with a wide range of applications in scientific research. CMP is a highly versatile compound, with a wide range of uses, from synthesis of organic compounds to use as a reagent in biochemical and physiological experiments. CMP is a colorless solid, soluble in water and alcohol, and has a melting point of around 100 °C.

Scientific Research Applications

Electrooptic Film Fabrication

  • Research by Facchetti et al. (2006) focuses on the synthesis of heterocyclic "push-pull" chromophores for electrooptic film fabrication. The study highlights the importance of molecular architecture and film growth methods on the optical and electrooptic responses of the films.

Synthesis and Antinociceptive Activity

  • Studies by Radl et al. (1999) and Rádl et al. (2010) discuss the preparation of derivatives of 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine, exploring their potential as analgesics.

Conversion of Alcohols to Chlorides

  • Billington and Golding (1982) describe the use of 2-(methylthio)ethanol in synthesizing chlorides, providing insights into chemical reactivity and conversion methods.

Catalysis in Organic Synthesis

  • Field, Messerle, and Wren (2003) explore the use of cationic Ir(I) complexes for catalyzing hydroamination and hydrosilation, highlighting the efficiency of these processes in organic synthesis.

Crystal and Molecular Structure Determination

  • Percino et al. (2006) and Şahin et al. (2014) conducted studies on the synthesis of specific compounds, providing detailed insights into their molecular structures through crystallography and other techniques.

Radical Scavenging Activity

  • Ciuffreda et al. (2016) investigated the structure and radical scavenging activity of certain compounds, demonstrating their potential in biochemical applications.

properties

IUPAC Name

2-chloro-1-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO2/c1-6-3-10(8(12)2-9)4-7(6)5-11/h6-7,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTRIOIIECGXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1CO)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 6
2-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.